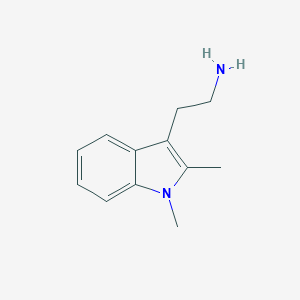

1,2-Dimethyl-1H-indole-3-ethylamine

Descripción general

Descripción

Este compuesto ha sido desarrollado por GlaxoSmithKline y es ampliamente utilizado en la investigación científica para estudiar el papel de los receptores TRPV4 en diversos procesos fisiológicos, incluyendo la función del tejido muscular liso, los vasos sanguíneos, el sistema linfático y la vejiga .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de GSK101 implica múltiples pasos, comenzando con la preparación de intermediarios clave. El proceso incluye la formación de un derivado de amida de piperazina, que es crucial para la actividad del compuesto. La ruta sintética normalmente implica los siguientes pasos:

- Formación del anillo de piperazina.

- Introducción del grupo benzo[b]tiofeno-2-carboxamida.

- Incorporación del grupo 2,4-diclorofenilsulfonilo.

- Reacciones de acoplamiento finales para ensamblar la molécula completa.

Métodos de Producción Industrial: La producción industrial de GSK101 sigue rutas sintéticas similares, pero se optimiza para la fabricación a gran escala. Esto incluye el uso de reactivos de alta pureza, condiciones de reacción controladas y técnicas de purificación eficientes para garantizar que el producto final cumpla con los estrictos estándares de calidad .

Análisis De Reacciones Químicas

Tipos de Reacciones: GSK101 sufre diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de la molécula, alterando potencialmente su actividad.

Sustitución: GSK101 puede participar en reacciones de sustitución, donde ciertos grupos dentro de la molécula son reemplazados por otros grupos funcionales.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se pueden usar varios nucleófilos y electrófilos en reacciones de sustitución, dependiendo de la modificación deseada.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .

Aplicaciones Científicas De Investigación

Pharmacological Applications

A. Lipid Metabolism Regulation

Recent studies have indicated that derivatives of indole ethylamine, including 1,2-Dimethyl-1H-indole-3-ethylamine, can function as lipid metabolism regulators. Research focused on the compound's ability to activate peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in fatty acid oxidation and lipogenesis. In vitro assays demonstrated that these compounds upregulated the expression of key enzymes involved in lipid metabolism, such as hormone-sensitive triglyceride lipase and adipose triglyceride lipase .

B. Anticancer Activity

Indole derivatives are known for their anticancer properties. Studies have shown that certain indole compounds exhibit cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies. The structural modifications in compounds like this compound enhance their bioactivity against tumors by inhibiting microtubule assembly and inducing apoptosis .

Case Study 1: PPARα Activation

In a study investigating the lipid-modulating effects of indole derivatives, researchers synthesized several analogs of this compound. The most promising compound demonstrated a high binding affinity to PPARα and significantly increased fatty acid oxidation in AML12 cells compared to controls like fenofibrate. This suggests potential therapeutic applications for non-alcoholic fatty liver disease (NAFLD) treatment .

Case Study 2: Anticancer Activity Assessment

A series of indole derivatives were tested for their cytotoxic effects against A549 lung cancer cells. The results indicated that modifications at the N1 and C2 positions of the indole ring enhanced the compounds' ability to induce apoptosis in resistant cell lines. This positions this compound as a candidate for further development in cancer therapy .

Mecanismo De Acción

GSK101 ejerce sus efectos uniéndose y activando el receptor TRPV4. Esta activación conduce a una afluencia de iones calcio a la célula, desencadenando diversas vías de señalización descendentes. Los principales objetivos moleculares y vías implicadas incluyen:

Señalización del Calcio: La activación de TRPV4 aumenta los niveles de calcio intracelular.

Proteína Quinasa Activada por AMP (AMPK): La activación de GSK101 conduce a la fosforilación de AMPK, que juega un papel en la homeostasis energética celular.

Factor Nuclear Kappa B (NF-κB): GSK101 suprime la activación de NF-κB, reduciendo las respuestas inflamatorias

Comparación Con Compuestos Similares

GSK101 se compara con otros agonistas de TRPV4 como el 4α-forbol 12,13-didecanoato (4α-PDD) y los metabolitos del ácido araquidónico. La singularidad de GSK101 radica en su alta potencia y selectividad para TRPV4, lo que lo convierte en una herramienta valiosa para la investigación. Compuestos similares incluyen:

4α-Forbol 12,13-Didecanoato (4α-PDD): Otro agonista de TRPV4 pero menos potente que GSK101.

Metabolitos del Ácido Araquidónico: Estos también activan TRPV4 pero con menor especificidad y potencia en comparación con GSK101

La alta potencia y selectividad de GSK101 lo convierten en un compuesto destacado en el estudio de los receptores TRPV4 y sus procesos fisiológicos asociados.

Actividad Biológica

1,2-Dimethyl-1H-indole-3-ethylamine is an organic compound characterized by its unique bicyclic indole structure, which is prevalent in many biologically active compounds. This compound features a dimethyl group at the 1 and 2 positions of the indole ring and an ethylamine substituent at the 3 position. These structural characteristics contribute to its potential biological activities, particularly in relation to neurotransmitter systems and various therapeutic applications.

- Molecular Formula : C12H16N2

- Structural Features :

- Bicyclic indole framework

- Dimethyl substitution at positions 1 and 2

- Ethylamine functional group at position 3

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly through its interactions with serotonin receptors. Notably, it has been studied for its agonistic effects on the 5-HT1D receptor subtype, suggesting potential applications in treating mood disorders and other neurological conditions .

Interaction with Serotonin Receptors

The compound's structural similarity to tryptamines allows it to mimic serotonin, leading to altered neuronal activity. This mechanism underlies its potential psychoactive properties, which may be relevant in both therapeutic and recreational contexts .

Pharmacological Studies

Recent studies have focused on the pharmacological profile of this compound. Key findings include:

- Agonist Activity : It acts as an agonist at specific serotonin receptor subtypes, particularly influencing mood regulation and cognitive functions .

- Potential Therapeutic Applications : The compound shows promise for use in treating conditions such as depression and anxiety due to its modulation of neurotransmitter systems .

Case Studies and Experimental Data

A variety of studies have explored the biological activities of related compounds, providing insights into the potential of this compound:

Synthesis Methods

The synthesis of this compound can be achieved through several methods that allow for functionalization of the indole core:

- Method A : Condensation reactions involving indole derivatives and ethylamine.

- Method B : Alkylation techniques utilizing dimethyl sulfate or similar reagents.

- Method C : Multi-step synthesis involving intermediate compounds to enhance yield and purity.

These synthetic pathways facilitate the exploration of various derivatives with enhanced biological activities .

Propiedades

IUPAC Name |

2-(1,2-dimethylindol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-9-10(7-8-13)11-5-3-4-6-12(11)14(9)2/h3-6H,7-8,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBEZJUQXXJDBDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80170275 | |

| Record name | 1,2-Dimethyl-1H-indole-3-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17726-03-3 | |

| Record name | 1,2-Dimethyl-1H-indole-3-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17726-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimethyl-1H-indole-3-ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017726033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dimethyl-1H-indole-3-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dimethyl-1H-indole-3-ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.